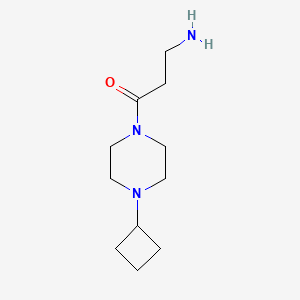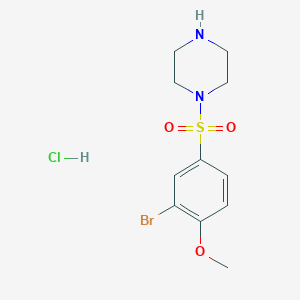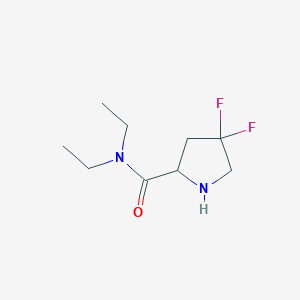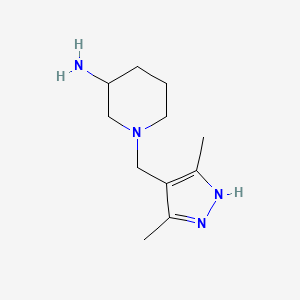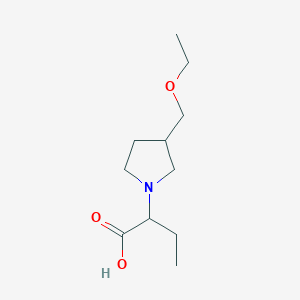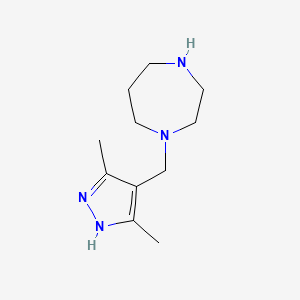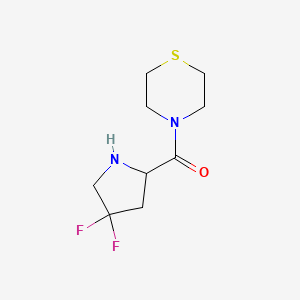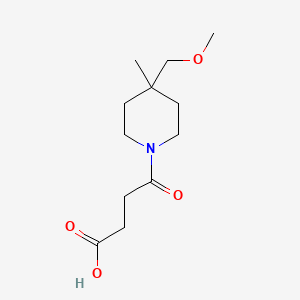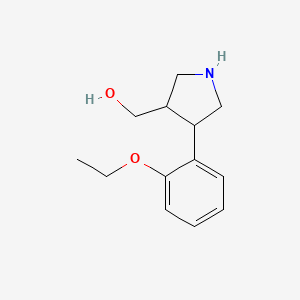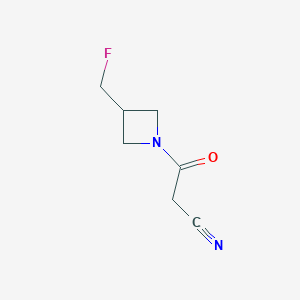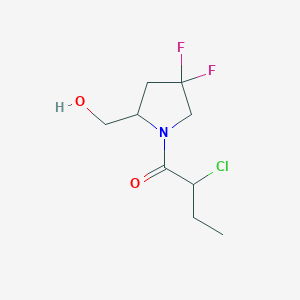
2-Chloro-1-(4,4-difluoro-2-(hydroxymethyl)pyrrolidin-1-yl)butan-1-one
Vue d'ensemble
Description
2-Chloro-1-(4,4-difluoro-2-(hydroxymethyl)pyrrolidin-1-yl)butan-1-one, also known as 2-C-1-(4,4-difluoro-2-(hydroxymethyl)pyrrolidin-1-yl)butan-1-one, is an organic compound with the molecular formula C7H13ClF2NO. It is a colorless, crystalline solid that is soluble in water and polar organic solvents. It is a synthetic compound that is used in various scientific research applications.
Applications De Recherche Scientifique
Pyrrolidine in Drug Discovery
Pyrrolidine, a five-membered nitrogen-containing heterocycle, is widely utilized in medicinal chemistry for developing compounds to treat human diseases. The interest in pyrrolidine and its derivatives, including pyrrolizines, pyrrolidine-2-one, and pyrrolidine-2,5-diones, stems from their ability to efficiently explore pharmacophore space due to sp^3-hybridization, contribute to the stereochemistry of molecules, and increase three-dimensional coverage through the phenomenon of “pseudorotation”. These properties have led to the identification of bioactive molecules with target selectivity characterized by the pyrrolidine ring, underscoring the scaffold's versatility and importance in drug design and discovery (Li Petri et al., 2021).
Fluorinated Compounds in Environmental Science
Fluorinated compounds, particularly per- and polyfluoroalkyl substances (PFASs), are emerging as pollutants of concern due to their persistence, bioaccumulation, long-range transport potential, and toxicity. Research into PFAS alternatives has shown that novel fluorinated alternatives, including hexafluoropropylene oxide dimer (HFPO-DA), hexafluoropropylene trimer acids (HFPO-TA), and 6:2 chlorinated polyfluorinated ether sulfonic acid (6:2 Cl-PFESA), are becoming dominant global pollutants. These studies underscore the importance of investigating fluorinated compounds for environmental safety and developing less harmful alternatives (Wang et al., 2019).
Surfactant Applications
The pyrrolidone functionality, when incorporated into surfactants, can enhance performance by improving water solubility, compatibility, and solvency. The unique properties of pyrrolidone-based surfactants, derived from butyrolactone and other precursors, have been extensively reviewed, demonstrating their versatility and potential for industrial and academic research applications. These surfactants exhibit significant surface-active properties and can interact synergistically with anionic surfactants, highlighting the broad utility of pyrrolidone and related compounds in developing high-performance surfactants (Login, 1995).
Propriétés
IUPAC Name |
2-chloro-1-[4,4-difluoro-2-(hydroxymethyl)pyrrolidin-1-yl]butan-1-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H14ClF2NO2/c1-2-7(10)8(15)13-5-9(11,12)3-6(13)4-14/h6-7,14H,2-5H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JCHJQYQFMZIKFT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)N1CC(CC1CO)(F)F)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H14ClF2NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
241.66 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



